![molecular formula C10H10N2O2S B168687 Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate CAS No. 171179-86-5](/img/structure/B168687.png)
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S. This compound is known for its unique structure, which combines a thieno ring with a pyridine ring, making it a valuable molecule in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate typically involves the reaction of 3-aminothiophene-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thieno[3,2-b]pyridine derivatives.
Scientific Research Applications
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminothieno[2,3-b]pyridine-2-carboxamides
- Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series
- 4-(4-Cyclopropyl-1H-imidazol-1-yl)picolinic acid
Uniqueness
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate is unique due to its specific combination of a thieno ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .
Biological Activity
Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (EATPC) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of EATPC, focusing on its antitumor effects, mechanisms of action, and relevant research findings.
Overview of this compound
EATPC is a derivative of thieno[3,2-b]pyridine, a class of compounds known for their diverse biological activities. The structural framework of EATPC allows it to interact with various biological targets, making it a candidate for drug development.
Antitumor Activity
Research has demonstrated that EATPC exhibits significant antitumor properties. The following table summarizes key studies evaluating the compound's efficacy against various cancer cell lines:
- Induction of Apoptosis : EATPC has been shown to induce apoptosis in cancer cells through various pathways. In the NCI-H460 cell line, treatment with EATPC resulted in a significant increase in apoptotic cells as evidenced by flow cytometry analysis using Annexin V staining .
- Cell Cycle Arrest : The compound alters the cell cycle distribution, particularly causing a decrease in cells in the G0/G1 phase and an increase in sub-G1 populations indicative of apoptosis . This effect suggests that EATPC may disrupt normal cell cycle progression in tumor cells.
- Selectivity Towards Tumor Cells : Studies indicate that EATPC exhibits lower toxicity towards non-tumor cells compared to its effects on tumor cells, suggesting a degree of selectivity that is crucial for therapeutic applications .
Case Studies
A notable study involved the synthesis and evaluation of EATPC derivatives which were assessed for their growth inhibitory effects on several human tumor cell lines. The results indicated that compounds derived from EATPC maintained or enhanced the original compound's antitumor activity while demonstrating reduced toxicity to normal cells .
Another investigation highlighted the use of EATPC in combination therapies, where it was paired with other chemotherapeutic agents to enhance overall efficacy against resistant cancer cell lines . This approach underscores the potential for EATPC to serve as a valuable component in multi-drug regimens.
Properties
IUPAC Name |
ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-10(13)9-7(11)8-6(15-9)4-3-5-12-8/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFCPBFANOWUSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3-aminothieno[3,2-b]pyridine-2-carboxylate in organic synthesis?
A1: this compound serves as a crucial starting material for synthesizing diverse pyridothienopyrimidine derivatives. In the research paper "A CONVENIENT SYNTHESIS OF NEW PYRIDOTHIENOPYRIMIDIN-4 (3H) ONES AND PYRIDOTHIENOPYRIMIDIN-2, 4(1H, 3H) DIONES" [], the authors utilize this compound in a base-catalyzed cyclocondensation reaction. []
Q2: What specific reactions were conducted using this compound in this research?
A2: The research employed this compound in two key reactions:
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